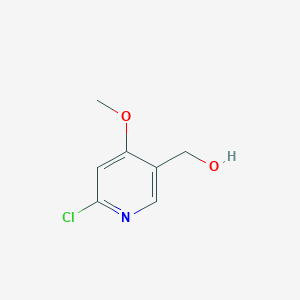![molecular formula C10H6BrF3OS B1402979 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 1391828-90-2](/img/structure/B1402979.png)
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol, commonly referred to as BBT-TFE, is a novel synthetic compound with promising applications in scientific research. BBT-TFE is a compound of the halogenated benzothiophene family, which is known for its unique chemical and physical properties. Its structure is composed of a brominated benzothiophene ring with two trifluoroethanol groups attached. In recent years, BBT-TFE has become increasingly popular in scientific research due to its unique properties and its potential for use in a variety of applications.
Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Methods of Application
The compound can be incorporated into drug molecules through various synthetic routes, such as coupling reactions and electrophilic cyclization reactions, to enhance their pharmacological profile.
Results
Thiophene derivatives have shown efficacy in various biological assays, demonstrating significant inhibitory effects against a range of microorganisms and diseases .
Material Science
Application Summary
In material science, thiophene derivatives are utilized for their conductive properties, making them suitable for use in organic electronics, such as light-emitting diodes (LEDs), field-effect transistors, and solar cells .
Methods of Application
The synthesis of thiophene-containing materials often involves palladium-catalyzed direct arylation or metal-free synthesis approaches to achieve the desired electronic properties.
Results
The incorporation of thiophene derivatives into organic materials has led to advancements in the efficiency and performance of electronic devices .
Biological Functions
Application Summary
Thiophene derivatives play a role in various biological functions due to their interaction with biological systems, potentially acting as modulators of biological pathways .
Methods of Application
Biological evaluation of these compounds involves in vitro and in vivo assays to determine their interaction with specific biological targets.
Results
Some thiophene derivatives have shown potential as antimicrobial and antioxidant agents, with activities surpassing those of established reference compounds .
Physiological Functions
Application Summary
Thiophene derivatives can influence physiological functions, such as modulating estrogen receptors or inhibiting kinases, which are crucial in various physiological processes .
Methods of Application
These compounds are tested in physiological models to assess their impact on specific physiological functions.
Results
Research has indicated that thiophene derivatives can effectively modulate physiological functions, leading to potential therapeutic applications .
Pharmacological Activity
Application Summary
The pharmacological activity of thiophene derivatives encompasses a broad spectrum, including anti-inflammatory and anti-cancer effects .
Methods of Application
Pharmacological studies involve the use of cell-based assays and animal models to evaluate the efficacy and safety of these compounds.
Results
Thiophene derivatives have demonstrated significant pharmacological activity, with some compounds entering clinical trials for various indications .
Organic Synthesis
Application Summary
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities.
Methods of Application
It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, due to the presence of the bromine atom which acts as a good leaving group.
Results
The compound has been successfully incorporated into various organic frameworks, leading to the synthesis of novel molecules with enhanced biological activities .
Analytical Chemistry
Application Summary
In analytical chemistry, thiophene derivatives are used as chromophores and fluorophores due to their unique optical properties.
Methods of Application
They are employed in the development of new analytical reagents and sensors for the detection of ions and molecules.
Results
Thiophene-based sensors have shown high sensitivity and selectivity towards specific analytes, making them useful in environmental monitoring and diagnostics .
Agrochemical Research
Application Summary
Thiophene derivatives are explored for their use in agrochemicals as pesticides and herbicides, offering an alternative to traditional compounds.
Methods of Application
These compounds are synthesized and tested for their efficacy against various agricultural pests and weeds.
Results
Some derivatives have demonstrated potent bioactivity, leading to their consideration for inclusion in new agrochemical formulations .
Nanotechnology
Application Summary
Thiophene derivatives are utilized in the field of nanotechnology for the fabrication of organic nanomaterials with potential electronic and photonic applications.
Methods of Application
They are incorporated into nanoparticles and nanofibers through various deposition techniques, such as spin-coating and electrospinning.
Results
The resulting nanomaterials exhibit promising properties for use in nanoscale devices and systems .
Catalysis
Application Summary
Thiophene derivatives can act as ligands in catalytic systems, influencing the reactivity and selectivity of metal-catalyzed reactions.
Methods of Application
The compound is used to synthesize ligands for transition metal catalysts, which are then employed in various organic transformations.
Results
Catalysts containing thiophene ligands have been shown to facilitate reactions with high turnover numbers and excellent enantioselectivity .
Environmental Science
Application Summary
Thiophene derivatives are investigated for their potential role in environmental remediation, such as the degradation of pollutants.
Methods of Application
These compounds are tested for their ability to break down or sequester harmful environmental contaminants.
Results
Research has indicated that certain thiophene derivatives can effectively degrade or immobilize pollutants, contributing to cleaner environmental technologies .
These additional applications further illustrate the broad utility of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” in various scientific and industrial fields. The compound’s adaptability makes it a valuable asset for ongoing and future research endeavors.
Photovoltaics
Application Summary
Thiophene derivatives are used in the development of organic photovoltaic cells due to their excellent electronic properties, which contribute to the efficiency of solar energy conversion .
Methods of Application
These compounds are incorporated into the active layers of solar cells to enhance light absorption and charge transport.
Results
The use of thiophene derivatives in photovoltaics has led to the creation of flexible, lightweight, and cost-effective solar panels with improved power conversion efficiencies .
Fluorescent Sensors
Application Summary
Thiophene derivatives are employed as fluorescent sensors due to their ability to emit light upon excitation, which can be used for detecting various biological and chemical substances .
Methods of Application
The compound is used to design sensors that change their fluorescence properties in the presence of specific analytes, allowing for sensitive and selective detection.
Results
These sensors have been applied in diverse fields, including environmental monitoring, diagnostics, and biochemical research, providing rapid and accurate measurements .
Organophotocatalysis
Application Summary
Thiophene derivatives can act as organophotocatalysts, which are catalysts that use light energy to drive chemical reactions .
Methods of Application
The compound is utilized in photocatalytic systems to facilitate a variety of organic transformations under mild conditions and with visible light irradiation.
Results
The application of thiophene-based organophotocatalysts has enabled more sustainable and energy-efficient synthetic pathways in organic chemistry .
Drug Discovery
Application Summary
Thiophene derivatives are integral to the drug discovery process, serving as key scaffolds in the design of new therapeutic agents .
Methods of Application
These compounds are synthesized and screened for biological activity against a range of disease targets, using high-throughput screening techniques.
Results
Several thiophene derivatives have been identified as lead compounds for further development into drugs with potential clinical applications .
Chemical Sensing
Application Summary
Thiophene derivatives are used in the fabrication of chemical sensors due to their responsive electronic properties .
Methods of Application
The compound is integrated into sensor devices that can detect changes in environmental conditions or the presence of specific chemicals.
Results
Thiophene-based chemical sensors have shown high performance in detecting gases, ions, and organic molecules with high sensitivity and selectivity .
Optoelectronics
Application Summary
In optoelectronics, thiophene derivatives are utilized for their semiconducting properties, which are essential for the development of optical and electronic devices .
Methods of Application
These compounds are used in the manufacture of devices such as light-emitting diodes (LEDs), photodetectors, and laser diodes.
Results
The incorporation of thiophene derivatives into optoelectronic devices has contributed to advancements in display technology and optical communication systems .
Propriétés
IUPAC Name |
1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRCJSMIZSHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
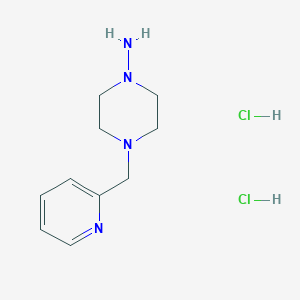
![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)
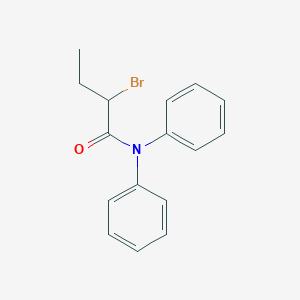
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
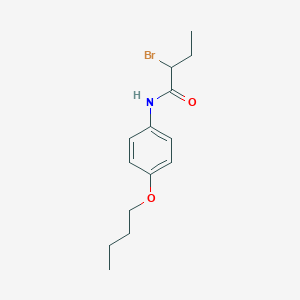
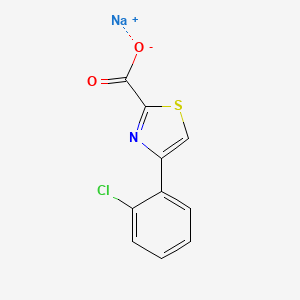
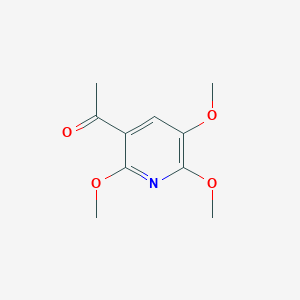
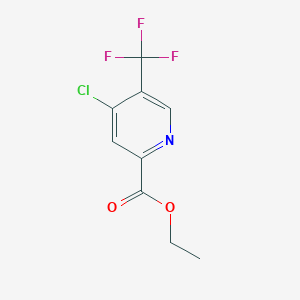
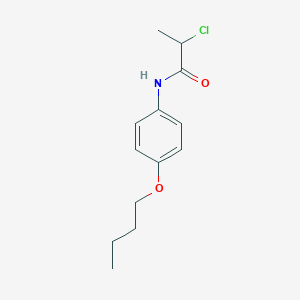
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)
